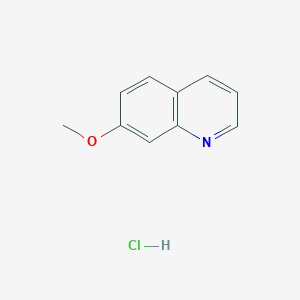
7-Methoxyquinoline Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxyquinoline Hydrochloride is a chemical compound with the molecular formula C10H10ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyquinoline Hydrochloride can be achieved through several methods. One common method involves the reaction of 7-methoxyquinoline with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and green approach. This method utilizes microwave radiation to accelerate the reaction, reducing the reaction time and energy consumption .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using batch or continuous flow reactors. These methods ensure consistent quality and high yield of the compound. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
7-Methoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other quinoline derivatives with altered properties.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups and properties. These derivatives are valuable for further research and applications in medicinal and synthetic chemistry .
科学研究应用
7-Methoxyquinoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, it is used to study the interactions of quinoline derivatives with biological molecules.
Medicine: Quinoline derivatives, including this compound, have shown potential as anticancer, antimicrobial, and antiviral agents.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of 7-Methoxyquinoline Hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can interact with enzymes and receptors, leading to the inhibition or activation of specific biological pathways. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them effective anticancer agents .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: This compound is similar in structure but has a hydroxyl group instead of a methoxy group.
Quinine: A well-known antimalarial drug, quinine has a similar quinoline structure but with different functional groups.
Uniqueness
7-Methoxyquinoline Hydrochloride is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for exploring new synthetic pathways and developing novel therapeutic agents .
属性
IUPAC Name |
7-methoxyquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h2-7H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDYBWPAQXRERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=N2)C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2413170.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2413173.png)

![2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2413176.png)
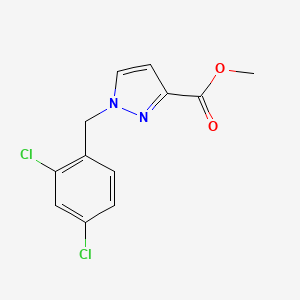
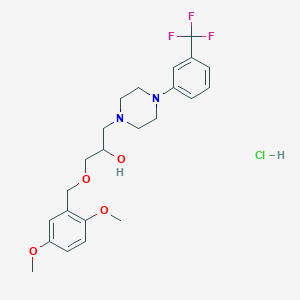
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413180.png)
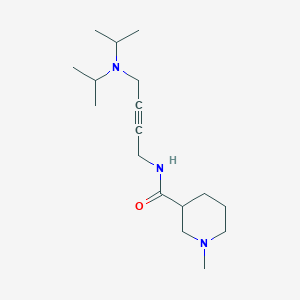
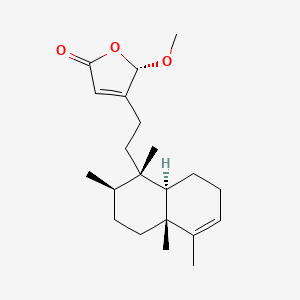
![N-(2,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2413185.png)
![(S)-1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B2413186.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2413187.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)
